molecular formula C11H13N3O2 B13512681 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine

Cat. No.: B13512681
M. Wt: 219.24 g/mol
InChI Key: IBIHUSDGFBEBTI-UHFFFAOYSA-N
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Description

2-(6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine is a tricyclic benzimidazole derivative characterized by a fused 1,4-dioxane ring system. Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 221.26 g/mol (calculated from ). It is structurally related to bioactive molecules targeting neurological and antimicrobial pathways, though its specific applications remain under investigation.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine

InChI

InChI=1S/C11H13N3O2/c12-2-1-11-13-7-5-9-10(6-8(7)14-11)16-4-3-15-9/h5-6H,1-4,12H2,(H,13,14)

InChI Key

IBIHUSDGFBEBTI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(N3)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound.

Scientific Research Applications

2-(6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

  • The ethanamine group in the target compound improves water solubility compared to lipophilic substituents like butyl or piperidinylethyl .
  • The thiol derivative (81864-47-3) exhibits moderate solubility but is prone to oxidation, forming disulfide bonds .

The butyl-substituted derivative (CID 28316498) shows antimicrobial activity in preliminary assays, attributed to its membrane-disrupting hydrophobicity .

Synthetic Utility :

  • The chloromethyl derivative (1211430-27-1) serves as a versatile intermediate for nucleophilic substitution reactions .

Research Findings and Functional Insights

  • Receptor Binding: The ethanamine side chain in the target compound may act as a hydrogen bond donor, facilitating interactions with biological targets such as serotonin or histamine receptors .
  • Stability : Thiol-containing analogs (e.g., 81864-47-3) exhibit lower thermal stability due to sulfur’s susceptibility to oxidation .
  • Pharmacokinetics : Piperidinylethyl and butyl derivatives show prolonged half-lives in vivo compared to the hydrophilic target compound, as evidenced by preclinical models .

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